5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Description
5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in the scientific literature.
Scientific Research Applications
Antithrombotic Agent
This compound has been identified as a novel antithrombotic agent . It acts as an oral, direct Factor Xa inhibitor . Factor Xa plays a central role in the blood coagulation cascade, and its inhibition produces antithrombotic effects . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Safe and Orally Available Anticoagulant
Despite recent progress in antithrombotic therapy, there is still an unmet medical need for safe and orally available anticoagulants . This compound, being a small-molecule inhibitor with good oral bioavailability, is a promising candidate in this field .
Potent Factor Xa Inhibitor
The compound has been identified as a potent Factor Xa inhibitor . It has excellent in vivo antithrombotic activity . The X-ray crystal structure of the compound in complex with human Factor Xa has clarified the binding mode and the stringent requirements for high affinity .
Lead Optimization in Drug Discovery
The compound has been used in lead optimization during drug discovery . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
properties
IUPAC Name |
5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-9(16)8(5-7)10-6-21-14(18-10)19-13(20)11-3-4-12(17)22-11/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOGZZCEWCMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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